3-Chloropentane is an organic compound with the chemical formula and a molecular weight of 106.594 g/mol. It is classified as a chlorinated alkane, specifically a secondary alkyl halide, where the chlorine atom is attached to the third carbon of the pentane chain. The compound is known for its structural formula, which can be represented as follows:
textCl |CH3-CH2-CH-CH2-CH3
The compound is also referred to by other names such as 1-ethylpropyl chloride and has a CAS Registry Number of 616-20-6. Its physical properties include a boiling point of approximately 370.7 K and a melting point of 168 K .
3-Chloropentane can be synthesized through several methods:
3-Chloropentane finds applications in various fields:
Interaction studies involving 3-chloropentane often focus on its reactivity with nucleophiles and electrophiles. Research indicates that its reactivity profile can vary significantly based on the reaction conditions (e.g., solvent polarity, temperature). For instance, studies have shown that it reacts more readily in polar aprotic solvents compared to non-polar solvents, enhancing nucleophilic attack efficiency .
Several compounds share structural similarities with 3-chloropentane, including:
Compound Name | Formula | Unique Features |
---|---|---|
1-Chloropentane | C5H11Cl | Chlorine at the terminal carbon |
2-Chloropentane | C5H11Cl | Chlorine at the second carbon |
2-Chloro-2-methylpropane | C5H11Cl | Tertiary structure leading to different reactivity |
1-Bromopentane | C5H11Br | Bromine instead of chlorine; different reactivity patterns |
Pentan-2-one | C5H10O | Ketone functional group alters reactivity |
Uniqueness of 3-Chloropentane: What differentiates 3-chloropentane from its analogs is its secondary carbon structure which influences its reactivity profile towards nucleophilic substitution and elimination reactions. The presence of chlorine at this position allows for specific reaction pathways that are not available for primary or tertiary halides .
Flammable;Irritant